-Bromo-2-chlorotoluene can be synthesized from various starting materials. One common method involves the nitration of 4-bromotoluene, followed by reduction and chlorination. This process is described in detail in a publication by Xue et al..
While 4-bromo-2-chlorotoluene itself does not appear to have widespread scientific research applications, it can serve as a precursor molecule for the synthesis of other compounds with potential research value.
Halogenated aromatic compounds like 4-bromo-2-chlorotoluene can act as building blocks for the synthesis of various pharmaceuticals. By modifying the functional groups attached to the aromatic ring, researchers can create molecules with diverse therapeutic properties [].
Aromatic compounds with halogen substituents can be used in the development of novel materials with specific functionalities. For example, these compounds can be incorporated into polymers to improve their flame retardancy or electrical conductivity [].
4-Bromo-2-chlorotoluene is an aromatic compound with the molecular formula and a molecular weight of 205.48 g/mol. It features a toluene backbone substituted with both bromine and chlorine atoms, specifically at the 4 and 2 positions, respectively. This unique halogenated structure contributes to its versatility in various
Due to the limited information on 4-BCT, it is advisable to handle it with caution assuming similar properties to other halogenated aromatic compounds. These compounds can be:
4-Bromo-2-chlorotoluene exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9, which are important for drug metabolism . This activity suggests potential implications in pharmacology and toxicology, particularly regarding drug-drug interactions.
Several methods have been developed for synthesizing 4-bromo-2-chlorotoluene:
4-Bromo-2-chlorotoluene finds applications in various fields:
Interaction studies involving 4-bromo-2-chlorotoluene have focused primarily on its biological activity. Research indicates that it can interact with cytochrome P450 enzymes, affecting drug metabolism pathways. This interaction is crucial for understanding its potential impact on pharmacokinetics and toxicity when used in medicinal chemistry .
Several compounds share structural similarities with 4-bromo-2-chlorotoluene. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl | 0.90 | Methyl group at position 1 enhances reactivity. |
1-Bromo-2-chloro-3-methylbenzene | C8H8BrCl | 0.90 | Different substitution pattern affecting properties. |
5-Bromo-1,3-dichloro-2-methylbenzene | C8H7BrCl2 | 0.88 | Contains two chlorine atoms, altering reactivity. |
1-Bromo-2-chloro-3,5-dimethylbenzene | C9H10BrCl | 0.88 | Additional methyl groups increase steric hindrance. |
These compounds exhibit varying reactivities and biological activities due to differences in their substitution patterns and functional groups.
Irritant